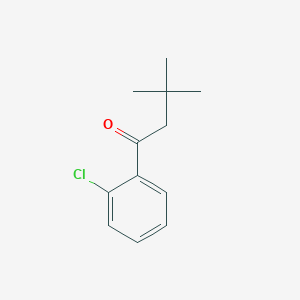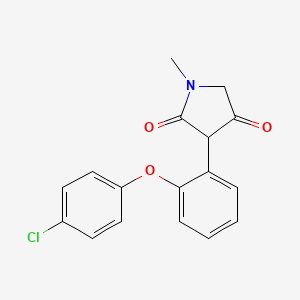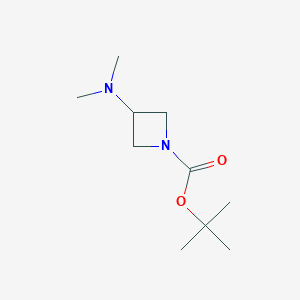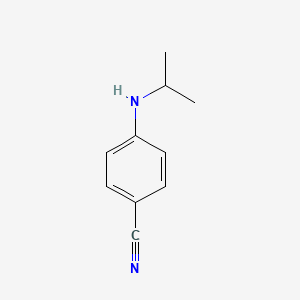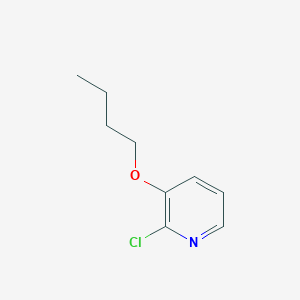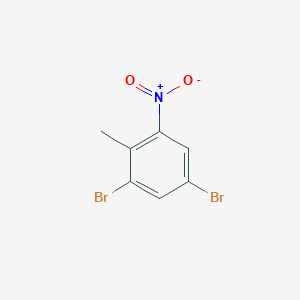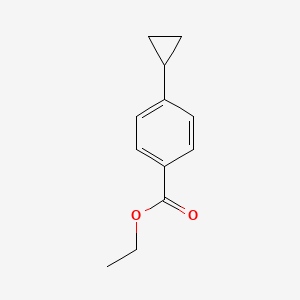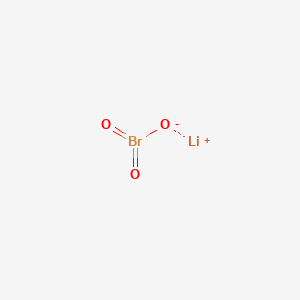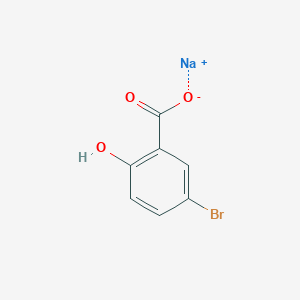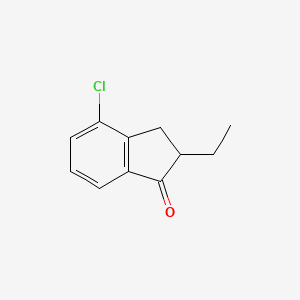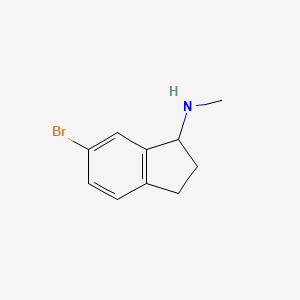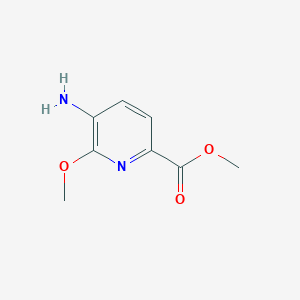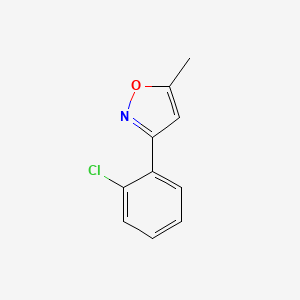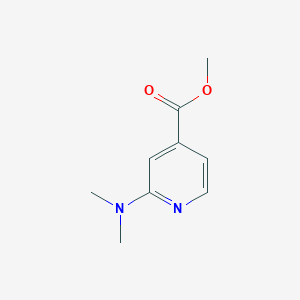
Methyl 2-(dimethylamino)pyridine-4-carboxylate
Overview
Description
“Methyl 2-(dimethylamino)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 26156-52-5 . It has a molecular weight of 180.21 and is commonly known as DMAP. It is used extensively in organic chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-(dimethylamino)isonicotinate . The InChI Code is 1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 . This indicates that the compound has a pyridine ring with a carboxylate and dimethylamino group attached.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(dimethylamino)pyridine-4-carboxylate” are not available, it’s worth noting that similar compounds like 4-(Dimethylamino)pyridine (DMAP) are highly versatile nucleophilic catalysts for acylation reactions and esterifications .Physical And Chemical Properties Analysis
“Methyl 2-(dimethylamino)pyridine-4-carboxylate” is a liquid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
-
Flow Synthesis of 2-Methylpyridines via α-Methylation
- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
- Results : The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification .
-
Synthesis of 3,5-disubstituted 2,6-dicyanoaniline
- Application Summary : 3,5-disubstituted 2,6-dicyanoaniline was synthesized by reacting malononitrile, aldehydes, and β-nitroolefins .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Preparation of Chelate Carbene via Cyclometalation, H2 Loss and Reversible α-Elimination
- Application Summary : The compound was used as a model substrate in the preparation of chelate carbene .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Esterification Catalyst
- Application Summary : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
- Methods of Application : In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
- Results : The method resulted in very good yields of esters that were suitable for further use without additional work-up or purification .
-
Versatile Nucleophilic Catalyst
- Application Summary : 4-Dimethylamino)pyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications. It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Preparation of Chelate Carbene
- Application Summary : 2-Dimethylaminopyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt. It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss and reversible α-elimination .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Preparation of Chelate Carbene
- Application Summary : 2-Dimethylaminopyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt. It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss and reversible α-elimination .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Esterification Catalyst
- Application Summary : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent. Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
- Methods of Application : In the case of esterification with acetic anhydrides the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
- Results : The method resulted in very good yields of esters that were suitable for further use without additional work-up or purification .
-
Versatile Nucleophilic Catalyst
- Application Summary : 4-Dimethylaminopyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications. It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(dimethylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHZFAKIADYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632081 | |
| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
CAS RN |
26156-52-5 | |
| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



